1-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
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Overview
Description
1-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with butyl and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves the condensation of urea with β-ketoesters under acidic or basic conditions. . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted pyrimidine derivatives .
Scientific Research Applications
1-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit nucleoside transporters or enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer activities .
Comparison with Similar Compounds
- 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
- 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
- Orotic acid
Comparison: Compared to these similar compounds, 1-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The butyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
CAS No. |
56875-76-4 |
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Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
3-butyl-2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4/c1-2-3-4-11-7(12)5-6(8(13)14)10-9(11)15/h5H,2-4H2,1H3,(H,10,15)(H,13,14) |
InChI Key |
BWEWKWLVCWDTLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C=C(NC1=O)C(=O)O |
Origin of Product |
United States |
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